3-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanamide
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Overview
Description
3-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanamide is a compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, is interesting due to its unique structure, which includes an amino group and a pyrazole ring, making it a valuable intermediate in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanamide can be achieved through various methods. One common approach involves the reaction of 1,5-dimethyl-1H-pyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ammonia to yield the desired amide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted amides, depending on the reaction conditions and reagents used .
Scientific Research Applications
3-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanamide involves its interaction with specific molecular targets. The amino group and pyrazole ring play crucial roles in binding to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
3-amino-1-methyl-1H-pyrazole: Similar structure but lacks the propanamide group.
3-amino-5-methyl-1H-pyrazole: Similar structure with a different substitution pattern on the pyrazole ring.
3-amino-1H-pyrazole: Lacks the methyl groups and propanamide group.
Uniqueness
3-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H14N4O |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
3-amino-3-(1,5-dimethylpyrazol-4-yl)propanamide |
InChI |
InChI=1S/C8H14N4O/c1-5-6(4-11-12(5)2)7(9)3-8(10)13/h4,7H,3,9H2,1-2H3,(H2,10,13) |
InChI Key |
RUHOYHQZCRCTKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)C(CC(=O)N)N |
Origin of Product |
United States |
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